N-(4-methylbenzyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
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Description
N-(4-methylbenzyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis
Quinoxaline derivatives, including those related to the compound , have been utilized in the development of catalysis processes. For instance, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have shown significant applications in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These catalysts have demonstrated excellent enantioselectivities and high catalytic activities, particularly in the preparation of chiral pharmaceutical ingredients, indicating their potential in the synthesis of complex molecules (Imamoto et al., 2012).
Structural Chemistry
The structural aspects and properties of salt and inclusion compounds of amide-containing quinoxaline derivatives have been thoroughly studied. Research has shown that certain quinoxaline derivatives can form gels or crystalline solids under specific conditions, influencing their application in material science and engineering. For example, N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and related compounds have demonstrated unique properties upon treatment with different acids, highlighting their potential in the design of new materials (Karmakar et al., 2007).
Neuroprotective Applications
Quinoxaline derivatives have been explored for their neuroprotective properties. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, has shown potent and selective inhibition of binding to the quisqualate subtype of the glutamate receptor. NBQX's ability to protect against global ischemia, even when administered hours after an ischemic challenge, underscores the therapeutic potential of quinoxaline derivatives in treating neurological conditions (Sheardown et al., 1990).
Antimicrobial and Antiprotozoal Agents
Newer quinoxaline-oxadiazole hybrids have been assessed for their antimicrobial and antiprotozoal activities. These studies have revealed that quinoxaline-based 1,3,4-oxadiazoles exhibit promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting the potential of quinoxaline derivatives in developing new treatments for infectious diseases (Patel et al., 2017).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-6-8-13(9-7-12)11-19-17(22)10-16-18(23)21-15-5-3-2-4-14(15)20-16/h2-9,16,20H,10-11H2,1H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADCKKPGKBTPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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